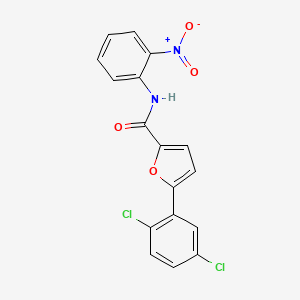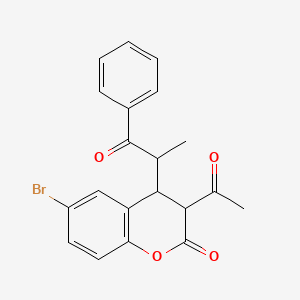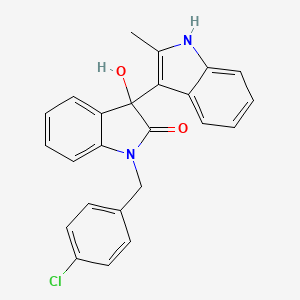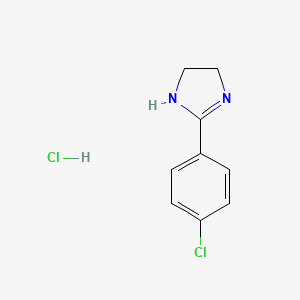
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide
説明
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, commonly known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are an important class of ion channels that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. DCPIB has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuroscience, and cardiovascular research.
作用機序
DCPIB inhibits 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by binding to a specific site on the channel protein, which is located in the extracellular domain. The binding of DCPIB blocks the movement of chloride and other anions through the channel, leading to a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by DCPIB has been shown to induce apoptosis in cancer cells, reduce neuronal swelling, and protect against ischemic brain injury.
Biochemical and Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects on different cell types and tissues. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. In neuronal cells, DCPIB has been shown to reduce swelling, protect against ischemic brain injury, and modulate synaptic transmission. In cardiac myocytes, DCPIB has been shown to inhibit hypertrophy and improve contractile function.
実験室実験の利点と制限
DCPIB has several advantages as a research tool, including its high potency, selectivity, and reversibility. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DCPIB also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using DCPIB in experiments, and to interpret the results with caution.
将来の方向性
There are several potential future directions for research on DCPIB and 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in other physiological and pathological processes, such as inflammation, infection, and aging. Finally, the development of novel techniques for studying 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, such as optogenetics and super-resolution microscopy, could provide new insights into the structure and function of these channels.
科学的研究の応用
DCPIB has been used as a research tool to investigate the physiological and pathological roles of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in various cell types and tissues. It has been shown to inhibit 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in a dose-dependent and reversible manner, without affecting other ion channels or transporters. DCPIB has been used to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cancer cell proliferation, migration, and invasion. It has also been used to investigate the involvement of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in neuronal swelling, ischemic brain injury, and epilepsy. Additionally, DCPIB has been used in cardiovascular research to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cardiac myocyte hypertrophy and heart failure.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)11(9-10)15-7-8-16(25-15)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZNPIBEIOTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)
![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)
![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)

![6-amino-4-(2,5-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079280.png)

![1-benzyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079287.png)